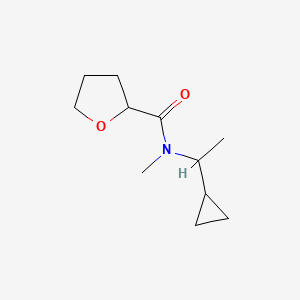
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile, also known as HPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. HPPC is a pyridazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is not yet fully understood, but it is thought to act through the modulation of various signaling pathways in the brain and body. 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to interact with a range of receptors, including GABA, glutamate, and dopamine receptors, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal activity, and the reduction of pro-inflammatory cytokine production. It has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile for lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. However, one limitation of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are a number of potential future directions for research on 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile. One area of interest is the potential use of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile as a neuroprotective agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Other areas of interest include the investigation of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile's effects on other signaling pathways in the body, as well as its potential use as an anti-inflammatory agent in the treatment of various inflammatory disorders.
Synthesis Methods
The synthesis of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile involves the reaction of 2-phenylethylamine with 2,3-butanedione in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate 2-(2-hydroxy-2-phenylethyl)-5,6-dimethylpyridazine-3,4-dione, which is then converted to 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile through the reaction with potassium cyanide.
Scientific Research Applications
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been studied for its potential applications in a range of scientific fields, including pharmacology, biochemistry, and neuroscience. It has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of neuronal activity. 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-11(2)17-18(15(20)13(10)8-16)9-14(19)12-6-4-3-5-7-12/h3-7,14,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMXIHOOKAJCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)CC(C2=CC=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)

![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)


![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)

![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)

